2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents like fluorine gas or other fluorinating agents.
Etherification: Formation of the methoxy group through the reaction of a phenol derivative with a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reactions: Use of coupling reactions like Suzuki or Heck coupling to link different aromatic rings.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts like palladium or nickel to facilitate coupling reactions.
Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Further coupling reactions can be used to create more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals or agrochemicals.
Medicine: Investigation of its biological activity and potential therapeutic effects.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a methoxy group. This structure can impart unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H7F7O2 |
---|---|
Molecular Weight |
340.19 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O2/c1-22-7-4-10(17)13(11(18)5-7)23-12-8(15)2-6(3-9(12)16)14(19,20)21/h2-5H,1H3 |
InChI Key |
MXXQJBVPNYTQSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
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